What is the chemical structure of Tetramethylkaempferol?
What is the chemical structure of Tetramethylkaempferol?
An In-depth Technical Guide to Tetramethylkaempferol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetramethylkaempferol, a fully methylated derivative of the natural flavonoid kaempferol, is a compound of significant interest in metabolic research. As a potent peroxisome proliferator-activated receptor γ (PPARγ) agonist, it demonstrates potential in improving insulin sensitivity, making it a valuable subject for the development of novel therapeutics for metabolic disorders.[1][2] This document provides a comprehensive overview of its chemical structure, properties, synthesis, analytical characterization, and biological activity, with a focus on its role in the PPARγ signaling pathway.
Chemical Structure and Properties
Tetramethylkaempferol, systematically named 3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one, is a flavonoid characterized by the presence of four methoxy groups attached to the kaempferol backbone.[3][4] This methylation enhances its lipophilicity and stability compared to its parent compound, kaempferol.[2]
Quantitative Data Summary
The key physicochemical properties of Tetramethylkaempferol are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | 3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
| Synonyms | 3,4',5,7-Tetramethoxyflavone, Kaempferol tetramethyl ether | |
| CAS Number | 16692-52-7 | |
| Molecular Formula | C₁₉H₁₈O₆ | |
| Molecular Weight | 342.34 g/mol | |
| Appearance | Powder | |
| Purity | ≥95-98% | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| InChIKey | YZWIIEJLESXODL-UHFFFAOYSA-N | |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)OC)OC |
Structural Diagram
The 2D chemical structure of Tetramethylkaempferol is depicted below, illustrating the flavone core and the positions of the four methoxy groups.
Caption: 2D structure of Tetramethylkaempferol (3,4',5,7-Tetramethoxyflavone).
Experimental Protocols
Synthesis of Tetramethylkaempferol
The synthesis of Tetramethylkaempferol can be achieved through several routes, commonly involving the construction of the flavone backbone followed by methylation or starting from methylated precursors. A plausible approach is based on the Baker-Venkataraman rearrangement.
Objective: To synthesize 3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one.
Methodology based on the Baker-Venkataraman method:
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Step 1: Acylation of a Methylated Phloroglucinol Derivative.
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Start with a suitably protected and methylated phloroglucinol derivative, such as 1,3,5-trimethoxybenzene.
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Perform a Friedel-Crafts acylation with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an anhydrous solvent like dichloromethane (DCM) at 0°C. This forms the corresponding 2'-hydroxy-4',6',4-trimethoxychalcone.
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Step 2: Cyclization to form the Flavone Ring.
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The resulting chalcone is subjected to oxidative cyclization. A common method involves heating the chalcone in the presence of iodine (I₂) and a base such as pyridine or potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO).
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This step facilitates the formation of the heterocyclic C ring of the flavone structure.
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Step 3: Methylation of the Remaining Hydroxyl Group (if necessary).
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If the synthesis starts from precursors with free hydroxyl groups, a final methylation step is required.
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The intermediate product is treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like acetone. The reaction is typically run at reflux until completion.
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Purification:
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The final product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
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The purity of the collected fractions is assessed by thin-layer chromatography (TLC).
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Analytical Characterization
The structural confirmation and purity assessment of synthesized Tetramethylkaempferol are critical and are typically performed using NMR spectroscopy and mass spectrometry.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition:
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¹H NMR: Acquire a one-dimensional proton NMR spectrum. Expected signals would include singlets for the methoxy protons and aromatic protons corresponding to the A and B rings.
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¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show distinct signals for the methoxy carbons, aromatic carbons, and the carbonyl carbon.
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2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the aromatic rings.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity of the rings and the positions of the methoxy groups.
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2. Mass Spectrometry (MS) Protocol:
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Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.
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Sample Infusion: The sample can be directly infused into the mass spectrometer or introduced via an Ultra-High-Performance Liquid Chromatography (UHPLC) system for online separation and analysis.
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Data Acquisition:
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Full Scan MS: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. The exact mass measurement should correspond to the calculated mass of C₁₉H₁₉O₆⁺.
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Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). The fragmentation pattern is diagnostic for the structure. Key fragmentation pathways for methylated flavonoids include the retro-Diels-Alder (RDA) reaction, which cleaves the C ring, and the characteristic loss of methane (CH₄) from methoxy groups adjacent to a proton, which helps in identifying the methylation pattern.
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Biological Activity and Signaling Pathway
Tetramethylkaempferol is recognized for its role as a PPARγ agonist, which is central to its potential therapeutic effects on insulin sensitivity and adipogenesis.
PPARγ Signaling Pathway
The Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a ligand-activated transcription factor that plays a master role in regulating adipocyte differentiation and glucose homeostasis. Tetramethylkaempferol acts as a ligand for PPARγ. The activation pathway is as follows:
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Ligand Binding: Tetramethylkaempferol enters the cell and binds to the ligand-binding domain of PPARγ in the nucleus.
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Heterodimerization: Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).
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PPRE Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
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Transcriptional Regulation: The binding of the heterodimer to the PPRE recruits a complex of co-activator proteins, which initiates the transcription of genes involved in:
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Adipogenesis: Differentiation of preadipocytes into mature fat cells.
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Lipid Metabolism: Increasing triglyceride storage.
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Glucose Homeostasis: Enhancing insulin sensitivity, partly by upregulating the expression of glucose transporter 4 (GLUT4) and adiponectin.
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Caption: PPARγ signaling pathway activated by Tetramethylkaempferol.
Experimental Protocol: In Vitro Adiponectin Secretion Assay
This protocol outlines a method to quantify the effect of Tetramethylkaempferol on adiponectin secretion from adipocytes in culture.
Objective: To measure the dose-dependent effect of Tetramethylkaempferol on the secretion of adiponectin from differentiated 3T3-L1 adipocytes.
Methodology:
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Cell Culture and Differentiation:
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Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
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Induce differentiation into mature adipocytes using a standard cocktail containing insulin, dexamethasone, and IBMX. After approximately 8-10 days, cells will have accumulated lipid droplets and be considered mature adipocytes.
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Treatment with Tetramethylkaempferol:
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Prepare stock solutions of Tetramethylkaempferol in DMSO.
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Treat the mature adipocytes with varying concentrations of Tetramethylkaempferol (e.g., 0.1, 1, 10, 50 µM) in serum-free media for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).
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Sample Collection:
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After the incubation period, collect the cell culture supernatant (conditioned media) from each well.
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Centrifuge the supernatant to remove any detached cells or debris.
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Quantification of Adiponectin:
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Measure the concentration of adiponectin in the collected supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for mouse adiponectin.
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Follow the manufacturer's instructions for the ELISA procedure, which typically involves adding samples to antibody-coated plates, incubation with a detection antibody, addition of a substrate, and measurement of absorbance at a specific wavelength (e.g., 450 nm).
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Data Analysis:
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Generate a standard curve using the adiponectin standards provided in the ELISA kit.
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Calculate the concentration of adiponectin in each sample based on the standard curve.
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Normalize the adiponectin concentration to the total cellular protein content in each well (determined by a BCA protein assay) to account for variations in cell number.
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Plot the normalized adiponectin concentration against the concentration of Tetramethylkaempferol to determine the dose-response relationship. Statistical analysis (e.g., ANOVA) should be performed to assess significance.
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References
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. Identification of regioisomers of methylated kaempferol and quercetin by ultra high performance liquid chromatography quadrupole time-of-flight (UHPLC-QTOF) tandem mass spectrometry combined with diagnostic fragmentation pattern analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
